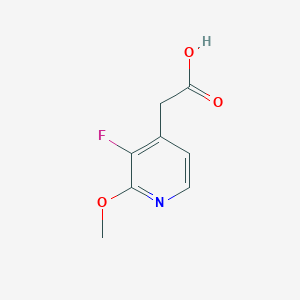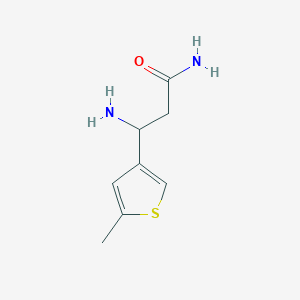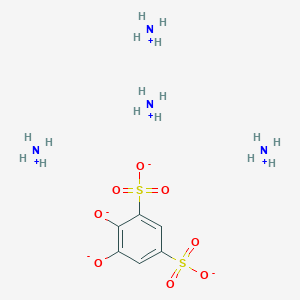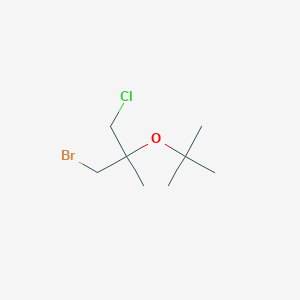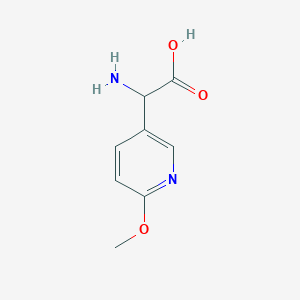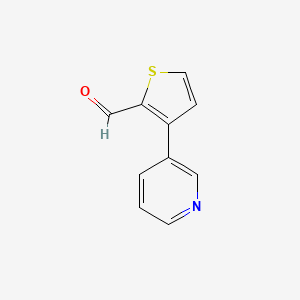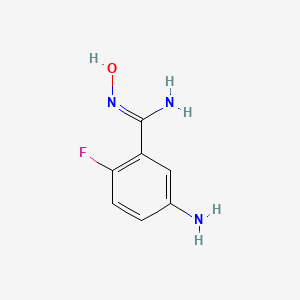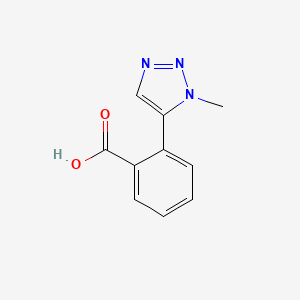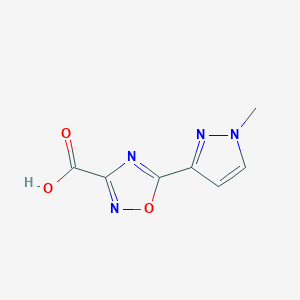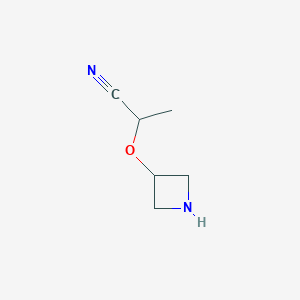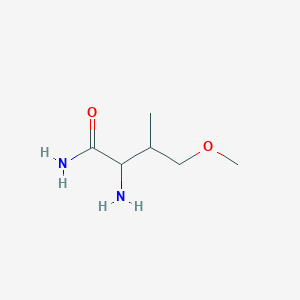![molecular formula C8H12BrN3O2 B13067604 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H12BrN3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxolan-3-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-azido-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, 4-thio-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, etc.
Oxidation: Formation of 4-bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-[(oxolan-3-yl)methyl]-1H-pyrazole: Similar structure but lacks the oxolan-3-yloxy group.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains different substituents on the pyrazole ring.
4-Bromo-1-ethyl-1H-pyrazole: Simpler structure with fewer functional groups.
Uniqueness
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the oxolan-3-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrazole derivatives.
Propriétés
Formule moléculaire |
C8H12BrN3O2 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O2/c9-7-3-12(11-8(7)10)5-14-6-1-2-13-4-6/h3,6H,1-2,4-5H2,(H2,10,11) |
Clé InChI |
XALHXIANMWHJBK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


